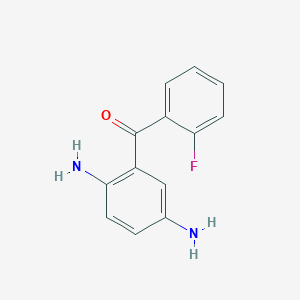![molecular formula C7H12Cl2O2S B14475534 Methyl 3-chloro-2-[(2-chloroethyl)sulfanyl]butanoate CAS No. 65907-95-1](/img/structure/B14475534.png)
Methyl 3-chloro-2-[(2-chloroethyl)sulfanyl]butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-chloro-2-[(2-chloroethyl)sulfanyl]butanoate is an organic compound with the molecular formula C₇H₁₂Cl₂O₂S. It is a chlorinated ester that contains both sulfur and chlorine atoms, making it a compound of interest in various chemical reactions and applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-chloro-2-[(2-chloroethyl)sulfanyl]butanoate typically involves the reaction of 3-chloro-2-[(2-chloroethyl)sulfanyl]butanoic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to optimize the yield and purity of the product. The use of advanced purification techniques such as distillation and crystallization ensures that the final product meets the required specifications for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-chloro-2-[(2-chloroethyl)sulfanyl]butanoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or potassium thiocyanate can be used under mild conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 3-chloro-2-[(2-chloroethyl)sulfanyl]butanoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of methyl 3-chloro-2-[(2-chloroethyl)sulfanyl]butanoate involves its interaction with various molecular targets. The chlorine and sulfur atoms in the compound can form covalent bonds with nucleophilic sites in biomolecules, leading to potential biological effects. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which may further interact with biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 3-chloropropionate: Similar ester structure but lacks the sulfur atom.
Ethyl 2-chloro-3-[(2-chloroethyl)sulfanyl]propanoate: Similar structure with an ethyl ester group instead of a methyl ester group.
Methyl 2-chloro-3-[(2-chloroethyl)sulfanyl]propanoate: Similar structure but with a different carbon chain length.
Uniqueness
Methyl 3-chloro-2-[(2-chloroethyl)sulfanyl]butanoate is unique due to the presence of both chlorine and sulfur atoms in its structure, which allows it to participate in a wide range of chemical reactions. Its specific molecular configuration also makes it a valuable intermediate in the synthesis of more complex compounds.
Eigenschaften
CAS-Nummer |
65907-95-1 |
|---|---|
Molekularformel |
C7H12Cl2O2S |
Molekulargewicht |
231.14 g/mol |
IUPAC-Name |
methyl 3-chloro-2-(2-chloroethylsulfanyl)butanoate |
InChI |
InChI=1S/C7H12Cl2O2S/c1-5(9)6(7(10)11-2)12-4-3-8/h5-6H,3-4H2,1-2H3 |
InChI-Schlüssel |
USBMAHZKZHRYGO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(C(=O)OC)SCCCl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




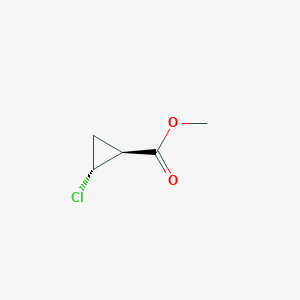
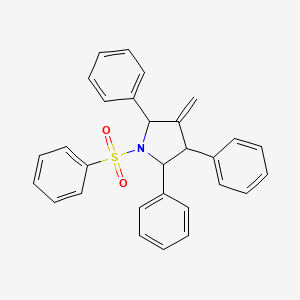

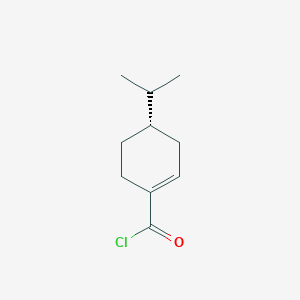

![4,5,6,8-Tetraphenyl-7-oxa-4,6-diazaspiro[2.5]octane](/img/structure/B14475490.png)
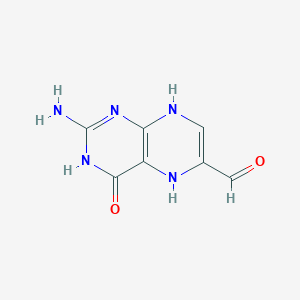

![(1,4-Phenylene)bis[(2-hydroxyphenyl)methanone]](/img/structure/B14475498.png)
